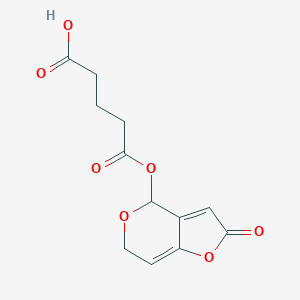
Patulin hemiglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Patulin hemiglutarate, also known as this compound, is a useful research compound. Its molecular formula is C12H12O7 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Immunological Applications
Patulin hemiglutarate has been investigated for its role in immunological studies. Research indicates that derivatives like this compound can be utilized to create immunogenic compounds for the development of assays to detect patulin in food products.
Competitive Immunoassays
- Description : A competitive immunoassay using polyclonal antibodies against patulin has been developed to quantify patulin levels in food samples.
- Findings : This method demonstrates high sensitivity and specificity for patulin detection, enabling rapid screening of contaminated food products .
| Assay Type | Sensitivity | Specificity | Application |
|---|---|---|---|
| Competitive Immunoassay | High | High | Detection of patulin in foods |
Food Safety Applications
Patulin's presence in food products poses significant health risks; thus, its detection and reduction are paramount. This compound has shown promise in various remediation strategies.
UV Light Treatment
- Study Overview : Research demonstrated that UV-C light could effectively reduce patulin levels in apple juices.
- Results : UV treatment resulted in over 98% reduction of patulin content, making it a viable method for decontaminating apple-derived products .
| Treatment Method | Initial Patulin Level (µg/kg) | Post-Treatment Level (µg/kg) | Reduction (%) |
|---|---|---|---|
| Control | 2.24 | 2.24 | 0 |
| UV Treatment | 2.24 | 0.65 | 71.0 |
Toxicological Insights
Understanding the toxicological profile of patulin is crucial for evaluating the safety of food products containing this mycotoxin.
Toxic Effects
Patulin has been shown to induce various toxic effects in mammalian systems, including:
- Oxidative stress leading to cellular damage.
- Disruption of protein synthesis.
- Induction of apoptosis through reactive oxygen species (ROS) generation .
Case Studies
Propiedades
Número CAS |
151681-59-3 |
|---|---|
Fórmula molecular |
C12H12O7 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
5-oxo-5-[(2-oxo-4,6-dihydrofuro[3,2-c]pyran-4-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C12H12O7/c13-9(14)2-1-3-10(15)19-12-7-6-11(16)18-8(7)4-5-17-12/h4,6,12H,1-3,5H2,(H,13,14) |
Clave InChI |
QMHRPOVENHUKGH-UHFFFAOYSA-N |
SMILES |
C1C=C2C(=CC(=O)O2)C(O1)OC(=O)CCCC(=O)O |
SMILES canónico |
C1C=C2C(=CC(=O)O2)C(O1)OC(=O)CCCC(=O)O |
Sinónimos |
Patulin hemiglutarate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















